![molecular formula C11H9NO2S2 B608308 3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one CAS No. 1233533-04-4](/img/structure/B608308.png)
3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one
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Overview
Description
3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one is a novel compound that has recently been the subject of much scientific research. It is a heterocyclic compound with a thiazole ring system, and is a derivative of the benzothieno[2,3-f]thiazole family. Due to its unique structure, 3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one has a wide range of potential applications in both in vivo and in vitro studies.
Scientific Research Applications
Protein Kinase D (PKD) Inhibition
“kb NB 142-70” is a selective inhibitor of protein kinase D (PKD) with IC 50 values of 28.3, 58.7, and 53.2 nM for PKD1, 2, and 3, respectively . PKD mediates diverse biological responses including cell growth and survival , making “kb NB 142-70” a potential therapeutic agent.
Prostate Cancer Cell Migration and Invasion Inhibition
“kb NB 142-70” has been shown to inhibit prostate cancer cell migration and invasion . This suggests its potential use in the treatment of prostate cancer.
Wound Healing Reduction
In vitro studies have demonstrated that “kb NB 142-70” reduces wound healing . This could be beneficial in preventing the spread of cancer cells.
Cytotoxic Effects
“kb NB 142-70” displays prominent cytotoxic effects . This means it can kill cells, which is a desirable property for a potential cancer drug.
Anti-proliferative Effects
“kb NB 142-70” has anti-proliferative effects . It can prevent or decrease the rate at which cancer cells grow and divide, further enhancing its potential as a cancer treatment.
Pharmacokinetics and Metabolism
Studies have been conducted on the pharmacokinetics, tissue distribution, and metabolism of “kb NB 142-70” in mice bearing human cancer xenografts . Understanding these properties is crucial for the development of “kb NB 142-70” as a therapeutic agent.
Mechanism of Action
Target of Action
kb NB 142-70, also known as 3,4-Dihydro-9-hydroxy-1benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one, is a potent inhibitor of Protein Kinase D (PKD) . The primary targets of this compound are the PKD isoforms PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell migration, proliferation, and survival .
Mode of Action
kb NB 142-70 interacts with its targets (PKD1, PKD2, and PKD3) by binding to them, thereby inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 28.3 nM, 58.7 nM, and 53.2 nM respectively . This interaction results in a decrease in the phosphorylation of PKD1 at Ser916 .
Biochemical Pathways
The inhibition of PKD by kb NB 142-70 affects several biochemical pathways. One significant pathway is the PI3K/Akt signaling pathway . PKD1 mediates negative feedback of PI3K/Akt activation in response to G protein-coupled receptors . Therefore, the inhibition of PKD1 by kb NB 142-70 potentiates Akt phosphorylation at Thr308 and Ser473 .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of PKD by kb NB 142-70 has several molecular and cellular effects. It inhibits prostate cancer cell migration and invasion and reduces wound healing in vitro . Furthermore, it displays prominent cytotoxic and anti-proliferative effects .
properties
IUPAC Name |
9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUAGGSHTKPOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669824 |
Source
|
Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one | |
CAS RN |
1233533-04-4 |
Source
|
Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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